4-Methoxy-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-benzenesulfonamide
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Overview
Description
4-Methoxy-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-benzenesulfonamide is a complex organic compound that features a quinoxaline moiety, a phenyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated quinoxaline derivative in the presence of a palladium catalyst.
Sulfonamide Formation: The final step involves the reaction of the quinoxaline derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The quinoxaline core can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-benzenesulfonamide.
Reduction: Formation of 4-methoxy-N-[2-(3,4-dihydro-quinoxalin-2-yl)-phenyl]-benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- **4-Methoxy-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-benzenesulfonamide
- **4-Hydroxy-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-benzenesulfonamide
- **4-Methoxy-N-[2-(3,4-dihydro-quinoxalin-2-yl)-phenyl]-benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-28-14-10-12-15(13-11-14)29(26,27)24-17-7-3-2-6-16(17)20-21(25)23-19-9-5-4-8-18(19)22-20/h2-13,24H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDSTHYHHCIDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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